molecular formula C11H13NO3 B1329457 Ethyl oxo((phenylmethyl)amino)acetate CAS No. 7142-72-5

Ethyl oxo((phenylmethyl)amino)acetate

Cat. No. B1329457
CAS RN: 7142-72-5
M. Wt: 207.23 g/mol
InChI Key: SWKANMPANJTPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl oxo((phenylmethyl)amino)acetate, while not directly mentioned in the provided papers, appears to be related to a class of compounds that include various ethyl acetate derivatives with potential biological activities. These derivatives are synthesized and modified to enhance their properties for applications such as diuretics, peptide synthesis, and antitumor activities.

Synthesis Analysis

The synthesis of related compounds involves the Mannich reaction, as seen in the creation of a series of Mannich bases and aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate, which were tested for saluretic and diuretic activities . Another synthesis method reported is the condensation of ethyl 2-chloroacetate with a hydroxy group of a naphtho[1,2-b]pyran derivative, leading to a compound with antitumor activity . Additionally, the synthesis of oligopeptides using a modified Yamaguchi reagent, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, demonstrates the versatility of ethyl acetate derivatives in peptide bond formation .

Molecular Structure Analysis

The molecular structure of ethyl acetate derivatives is crucial for their biological activity. For instance, the crystal structure of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was determined, revealing insights into its antitumor properties . Similarly, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved, showing a non-planar molecule with significant stabilization from intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involving ethyl acetate derivatives are diverse. The Lossen rearrangement mediated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used for the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization . Phosphine-catalyzed annulation of ethyl (arylimino)acetates leads to the synthesis of oxoimidazolidines, showcasing the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl acetate derivatives are influenced by their molecular structure and substituents. The presence of functional groups such as aminomethyl, cyano, and nitrophenylsulfonyloxyimino groups can significantly alter the solubility, stability, and reactivity of these compounds. For example, the modified Yamaguchi reagent used in peptide synthesis is designed to suppress racemization and is recyclable, indicating its stability and efficiency . The crystal structures of the compounds provide insights into their solid-state properties, which are important for understanding their interactions in biological systems .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel α-Ketoamide Derivatives : Ethyl oxo((phenylmethyl)amino)acetate is utilized in synthesizing α-ketoamide derivatives. OxymaPure, a related compound, demonstrated effectiveness in coupling reactions, yielding high purity and yield of α-ketoamide derivatives (El‐Faham et al., 2013).

  • Preparation of Enantiomerically Pure Compounds : It is used for synthesizing 3-amino-3-phenyl-1-propanol, showcasing the versatility of ethyl derivatives in preparation of enantiomerically pure compounds (Fadnavis et al., 2006).

Pharmaceutical Applications

  • Platelet Aggregation Inhibitor : Ethyl oxo((phenylmethyl)amino)acetate, as a glycoprotein IIb/IIIa antagonist, is researched for thrombotic disorders. Its impurity profile was studied using liquid chromatography-mass spectrometry, highlighting its potential in drug development (Thomasberger et al., 1999).

  • Antimicrobial Agent Synthesis : Used in the synthesis of new Quinazolines, which have potential as antimicrobial agents (Desai et al., 2007).

Chemical Analysis and Structural Studies

  • Crystal Structure Analysis : Its crystal structure has been determined, providing insights into its molecular configuration, which is crucial for its applications in various chemical syntheses (DyaveGowda et al., 2002).

  • Hirshfeld Surface Analysis and DFT Studies : Comprehensive studies including Hirshfeld surface analysis and DFT studies have been conducted to understand its intermolecular interactions and electronic properties (Baba et al., 2019).

Chemical Reactions and Transformations

  • Involvement in Ring Transformations : It plays a role in the transformation of 1,3,4-oxadiazol-2(3H)-one derivatives into hydantoin derivatives, demonstrating its utility in heterocyclic chemistry (Milcent et al., 1991).

  • Catalytic Applications : It is used in the List-Barbas-Mannich reaction, catalyzed by organocatalysts, to produce γ-oxo-α-amino acid derivatives (Perera et al., 2013).

properties

IUPAC Name

ethyl 2-(benzylamino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)10(13)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKANMPANJTPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221611
Record name Ethyl oxo((phenylmethyl)amino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl oxo((phenylmethyl)amino)acetate

CAS RN

7142-72-5
Record name Ethyl 2-oxo-2-[(phenylmethyl)amino]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7142-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl benzyloxamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007142725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7142-72-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl oxo((phenylmethyl)amino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl oxo[(phenylmethyl)amino]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl benzyloxamate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XX2J98BKT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.